molecular formula C12H13NO3 B11886317 6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one CAS No. 116424-07-8

6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one

Cat. No.: B11886317
CAS No.: 116424-07-8
M. Wt: 219.24 g/mol
InChI Key: UMDYRSFOGCXCRA-UHFFFAOYSA-N
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Description

6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is known for its unique spirocyclic structure, which includes a spiro junction between a nitrogen-containing ring and an oxygen-containing ring. The presence of both nitrogen and oxygen atoms in the structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and oxygen functionalities. The reaction conditions often include the use of solvents such as hexane and ethyl ether, and the reaction temperature is maintained around 63-64.5°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield alcohols or amines.

Scientific Research Applications

6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,8-Dioxa-1-azaspiro[3.4]octan-2-one: A similar compound with a different substitution pattern.

    1-Phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one: Another related compound with a phenyl group at a different position.

Uniqueness

6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

116424-07-8

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

7-methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one

InChI

InChI=1S/C12H13NO3/c1-9-8-15-12(16-9)7-11(14)13(12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

UMDYRSFOGCXCRA-UHFFFAOYSA-N

Canonical SMILES

CC1COC2(O1)CC(=O)N2C3=CC=CC=C3

Origin of Product

United States

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